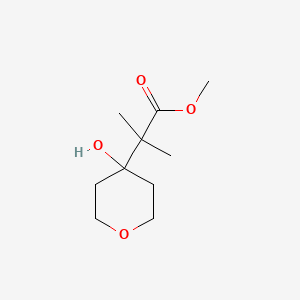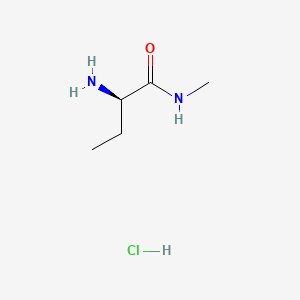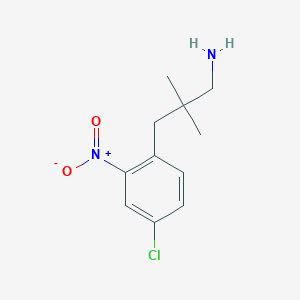
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves the nitration of 4-chlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups influence the reactivity of the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
科学的研究の応用
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 4-Chloro-2-nitrophenol
Uniqueness
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and nitro groups on the phenyl ring, along with the dimethylpropan-1-amine moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
3-(4-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-3-4-9(12)5-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3 |
InChIキー |
XEEJXISBBWCKBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)



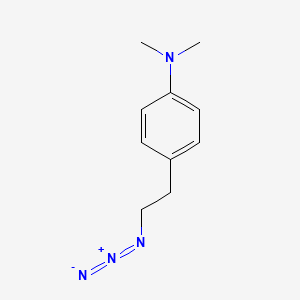
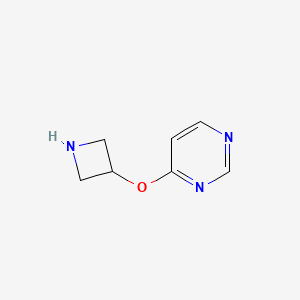
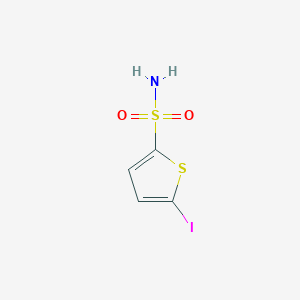
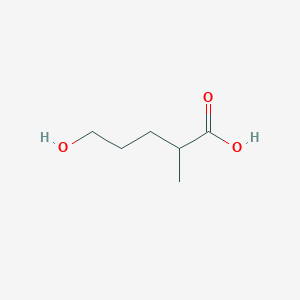
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

